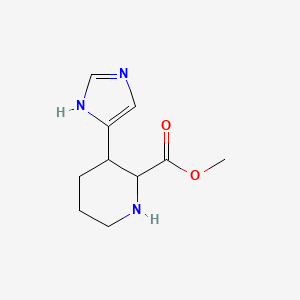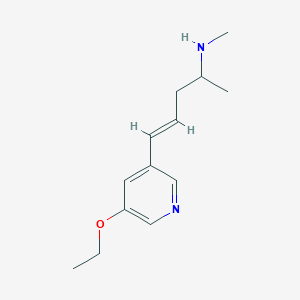
(4E)-N-Methyl-5-(5-ethoxy-3-pyridyl)-4-penten-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Penten-2-amine,5-(5-ethoxy-3-pyridinyl)-N-methyl-,(4E)-(9CI)” is a complex organic compound that belongs to the class of amines. This compound features a pyridine ring substituted with an ethoxy group and a pentenyl chain, making it a molecule of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-Penten-2-amine,5-(5-ethoxy-3-pyridinyl)-N-methyl-,(4E)-(9CI)” typically involves multi-step organic reactions. Common synthetic routes may include:
Alkylation: Introduction of the pentenyl chain to the pyridine ring.
Amination: Incorporation of the amine group through nucleophilic substitution.
Ethoxylation: Addition of the ethoxy group to the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
“4-Penten-2-amine,5-(5-ethoxy-3-pyridinyl)-N-methyl-,(4E)-(9CI)” can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or nitrile group.
Reduction: Hydrogenation of the pentenyl chain.
Substitution: Replacement of the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halides, alkylating agents.
Major Products
Oxidation products: Nitro derivatives, nitriles.
Reduction products: Saturated amines.
Substitution products: Various substituted pyridines.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic agent or drug precursor.
Industry: Used in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action for “4-Penten-2-amine,5-(5-ethoxy-3-pyridinyl)-N-methyl-,(4E)-(9CI)” would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways through binding or inhibition.
Comparison with Similar Compounds
Similar Compounds
4-Penten-2-amine derivatives: Compounds with similar pentenyl chains.
Pyridine derivatives: Compounds with substituted pyridine rings.
Ethoxy-substituted amines: Compounds with ethoxy groups attached to amine structures.
Uniqueness
“4-Penten-2-amine,5-(5-ethoxy-3-pyridinyl)-N-methyl-,(4E)-(9CI)” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(E)-5-(5-ethoxypyridin-3-yl)-N-methylpent-4-en-2-amine |
InChI |
InChI=1S/C13H20N2O/c1-4-16-13-8-12(9-15-10-13)7-5-6-11(2)14-3/h5,7-11,14H,4,6H2,1-3H3/b7-5+ |
InChI Key |
KJZMFQZAEDAMAE-FNORWQNLSA-N |
Isomeric SMILES |
CCOC1=CN=CC(=C1)/C=C/CC(C)NC |
Canonical SMILES |
CCOC1=CN=CC(=C1)C=CCC(C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


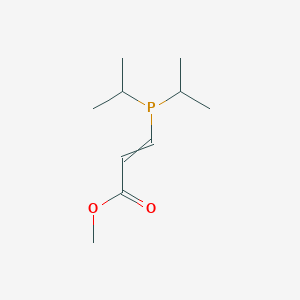
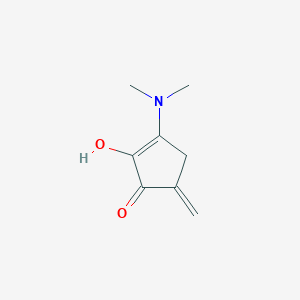
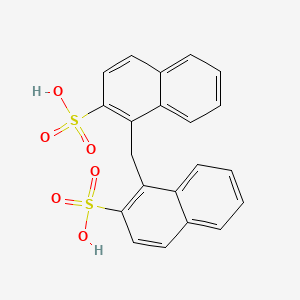
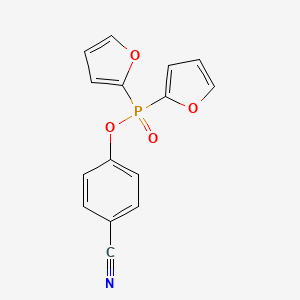

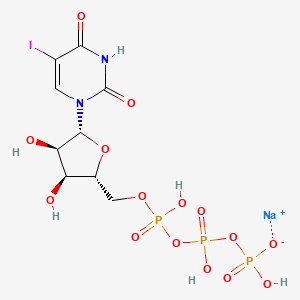
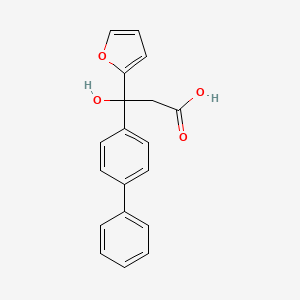
![1-Methylpyrido[1,2-a]benzimidazol-8-ol](/img/structure/B13793766.png)
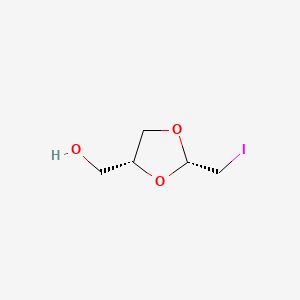
![2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13793776.png)
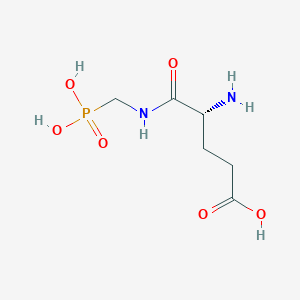
![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]-](/img/structure/B13793787.png)
